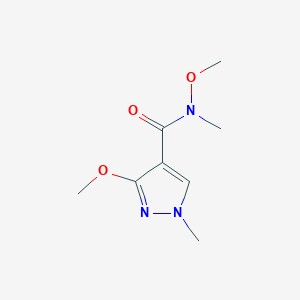
5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a benzyloxy group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the pyran ring with a benzyloxy group, often using a benzyloxy halide in the presence of a base.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The benzyloxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy and chlorophenyl groups, making it less complex.
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the chlorophenyl group.
N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and chlorophenyl groups in 5-(benzyloxy)-N-(3-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C19H14ClNO4 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO4/c20-14-7-4-8-15(9-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,23) |
Clave InChI |
BXKDKPIAGMOGDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


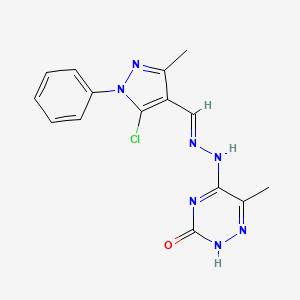

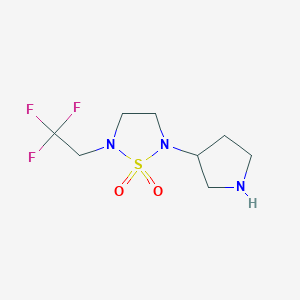
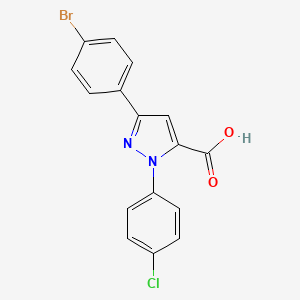
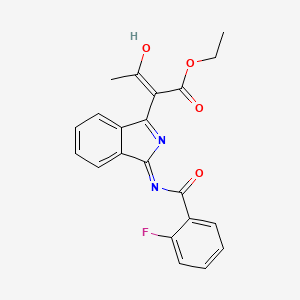
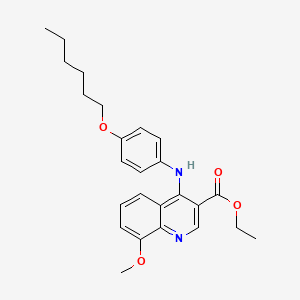

![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)

![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)
![[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14870563.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14870573.png)

